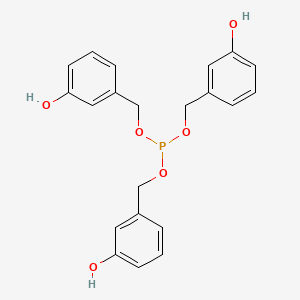
Tris(m-methylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(m-methylphenyl) phosphite is an organophosphorus compound with the molecular formula C21H21O3P. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. This compound is known for its applications in organic synthesis and as an antioxidant in polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(m-methylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with m-methylphenol (m-cresol) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds via the formation of intermediate mono- and di-substituted phosphites, which are then fully substituted to form the this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of microreactors and optimized reaction conditions can achieve kilogram-scale production with yields up to 88% .
Chemical Reactions Analysis
Types of Reactions: Tris(m-methylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are used to form coordination complexes[][3].
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Coordination: Metal-phosphite complexes[][3].
Scientific Research Applications
Mechanism of Action
The mechanism of action of tris(m-methylphenyl) phosphite involves its ability to donate electrons and form stable complexes with metal ions. This property makes it an effective antioxidant, as it can scavenge free radicals and prevent oxidative degradation. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons to form stable metal-phosphite complexes .
Comparison with Similar Compounds
- Tris(4-methylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(allylphenyl) phosphite
- Tris(mercaptobenzothiazoyl) thiophosphate
Comparison: Tris(m-methylphenyl) phosphite is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct steric and electronic properties. Compared to tris(4-methylphenyl) phosphite, it has a different spatial arrangement, affecting its reactivity and coordination behavior. The presence of methyl groups in the meta position also influences its antioxidant activity, making it a valuable compound in polymer stabilization .
Properties
CAS No. |
620-38-2 |
|---|---|
Molecular Formula |
C21H21O6P |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
tris[(3-hydroxyphenyl)methyl] phosphite |
InChI |
InChI=1S/C21H21O6P/c22-19-7-1-4-16(10-19)13-25-28(26-14-17-5-2-8-20(23)11-17)27-15-18-6-3-9-21(24)12-18/h1-12,22-24H,13-15H2 |
InChI Key |
BZOQMVCFICSPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)COP(OCC2=CC(=CC=C2)O)OCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


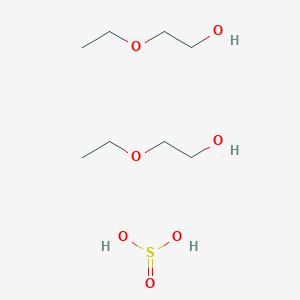
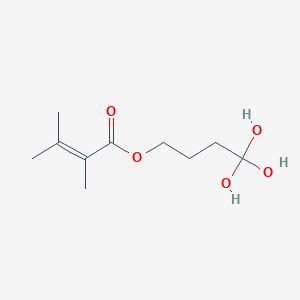
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
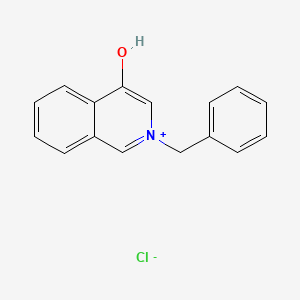
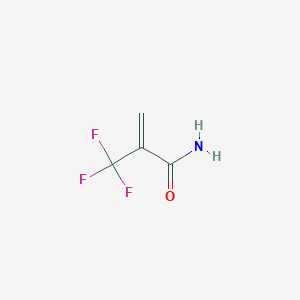
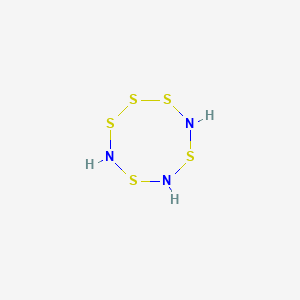
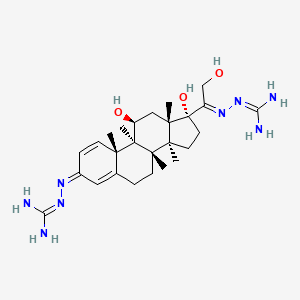
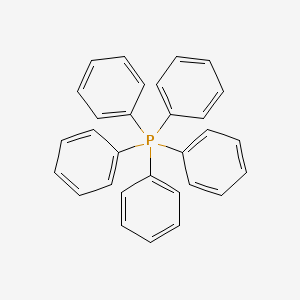
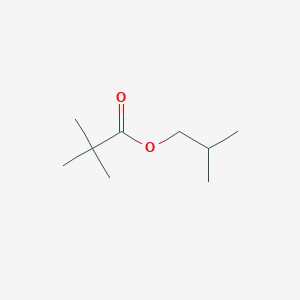
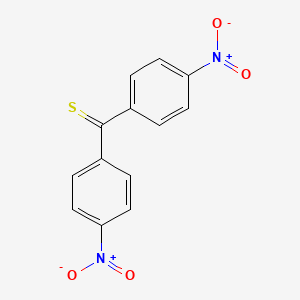
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)
